molecular formula C6H11NS2 B1631226 (S)-4-Isopropylthiazolidine-2-thione CAS No. 76186-04-4

(S)-4-Isopropylthiazolidine-2-thione

Cat. No. B1631226
CAS RN: 76186-04-4
M. Wt: 161.3 g/mol
InChI Key: CWIZUGZKLJDJLE-RXMQYKEDSA-N
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Description

This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound’s classification and its role or use in various applications would also be described.





  • Synthesis Analysis

    This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.





  • Molecular Structure Analysis

    This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.





  • Chemical Reactions Analysis

    This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.





  • Physical And Chemical Properties Analysis

    This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.




  • Scientific Research Applications

    Quantum Chemistry and Synthesis

    • Synthesis Techniques : The compound can be synthesized from aminoalcohols like R-3-methyl-2-amino-butyl alcohol, which are prepared by the reduction of D or L-valine methyl ester. This synthesis involves the use of KBH4 and CaCl2, demonstrating the compound's versatility in chemical synthesis (Ye, 1998).

    Biological Applications

    • Antifungal Activities : Some derivatives of 1,3-thiazolidine-2-thione, including those with 4-isopropyl substituents, have demonstrated strong antifungal activities against various pathogens, indicating the compound's potential in developing antifungal agents (Chen et al., 2015).
    • Antidiabetic Properties : Thiazolidinedione derivatives, to which (S)-4-Isopropylthiazolidine-2-thione is closely related, have been identified as potent activators of peroxisome proliferator-activated receptor γ (PPARγ), a receptor implicated in insulin sensitivity and glucose homeostasis (Lehmann et al., 1995).

    Chemical Properties and Applications

    • Molecular Structure Analysis : The structural analysis of various thiazolidine-2-thiones, including isopropyl variants, provides insights into their molecular configurations, which is crucial for their application in synthetic chemistry (Laknifli et al., 1995).

    Pharmaceutical Research

    • Synthesis of Drug Derivatives : It has been used in the asymmetric synthesis of drug derivatives, like in the enantioselective synthesis of (R)-Baclofen, highlighting its importance in pharmaceutical compound development (Khatik et al., 2011).

    Material Science

    • Complex Formation : The compound has been used to synthesize novel chiral silver(I) complexes, indicating its utility in the formation of new materials with potential applications in various fields, including catalysis and material science (Shi et al., 2002).

    Safety And Hazards

    This would involve studying the compound’s toxicity, flammability, and other potential hazards.




  • Future Directions

    This would involve discussing potential future research directions, such as new synthetic methods, applications, or studies into the compound’s properties or behavior.




    properties

    IUPAC Name

    (4S)-4-propan-2-yl-1,3-thiazolidine-2-thione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CWIZUGZKLJDJLE-RXMQYKEDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C1CSC(=S)N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@H]1CSC(=S)N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H11NS2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    161.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-4-Isopropylthiazolidine-2-thione

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    36
    Citations
    Y Nagao, S Sano - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
    [ 76186‐04‐4 ] C 6 H 11 NS 2 (MW 161.003) InChI = 1S/C6H11NS2/c1‐4(2)5‐3‐9‐6(8)7‐5/h4‐5H,3H2,1‐2H3,(H,7,8)/t5‐/m1/s1 InChIKey = CWIZUGZKLJDJLE‐RXMQYKEDSA‐N (…
    Number of citations: 0 onlinelibrary.wiley.com
    CA Roman, J Balzarini, C Meier - 2010 - ACS Publications
    The first diastereoselective synthesis of aryloxy phosphoramidate prodrugs of 3 0-deoxy-2 0, 3 0-didehydrothymidine monophosphate (d4TMP) is reported. In our approach,(S)-4-…
    Number of citations: 45 pubs.acs.org
    M Shi, JK Jiang, GL Zhao - European Journal of Inorganic …, 2002 - Wiley Online Library
    A novel chiral silver(I) complex was successfully synthesized from the reaction of chiral (S)‐4‐isopropylthiazolidine‐2‐thione ligand (1) with AgOAc in dichloromethane in the presence …
    S Ichinoki - Journal of liquid chromatography & related …, 2012 - Taylor & Francis
    A determination method for gold (Au) ion in river water has been developed by reversed phase HPLC. The Au(III) ion was quantitatively extracted into benzene from a weak alkaline …
    Number of citations: 5 www.tandfonline.com
    Y Li, C Guo, X Lu, X Zhao, H Huang - Chinese Journal of Organic …, 1998 - sioc-journal.cn
    … R-4- isopropylthiazolidine-2-thione 3a, [α]^2^0~D +37.00 and S-4- isopropylthiazolidine-2-thione 3b, [α]^2^0~D -36.90 were obtained by refluxing a solution of R or S-3-methyl-2-…
    Number of citations: 1 sioc-journal.cn
    C Arbelo Román, P Wasserthal, J Balzarini, C Meier - 2011 - Wiley Online Library
    The first diastereoselective synthesis of aryloxyphosphoramidate prodrugs of 3′‐deoxy‐2′,3′‐didehydrothymidinemonophosphate (d4TMP) was recently reported. The synthetic …
    L Chen, K Xie, J Zhang, L Zu - … Chemie International Edition, 2022 - Wiley Online Library
    A direct spirocyclization approach for the chemical synthesis of spiro[cyclohexane‐2‐indoline] alkaloids is reported. The absolute stereochemistry was introduced by a desymmetrizing …
    Number of citations: 1 onlinelibrary.wiley.com
    EH Rios Morales, J Balzarini… - Chemistry–A European …, 2011 - Wiley Online Library
    A diastereoselective synthesis of cycloSal‐phosphotriesters (cycloSal=cycloSaligenyl) based on chiral auxiliaries has been developed that allows the synthesis of single diastereomers …
    GL Coyne - 2016 - cdr.lib.unc.edu
    Various efforts have been made to synthesize derivatives of pironetin. The first part of the work I have completed is the synthesis of an analogue of pironetin whose chain is truncated so …
    Number of citations: 2 cdr.lib.unc.edu
    JG de la Concepción, M Ávalos, R Babiano, P Cintas… - Tetrahedron, 2017 - Elsevier
    We report a combined experimental and computational study on the cycloadditions of bicyclic 1,3-thiazolium-4-olates, derived from thiazolidin-2-thiones, with asymmetrically-substituted …
    Number of citations: 7 www.sciencedirect.com

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